molecular formula C10H8O5 B609704 OBA-09

OBA-09

Cat. No.: B609704
M. Wt: 208.17 g/mol
InChI Key: ULWCDKMLERRCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OBA-09 (oxopropanoyloxy benzoic acid) is a salicylic acid/pyruvate ester synthesized to combine the pharmacological properties of its parent compounds into a single multimodal neuroprotective agent . With a molecular formula of C₁₀H₈O₅ (MW: 208.17 g/mol; CAS: 856095-68-6), it exhibits potent anti-inflammatory, antioxidant, and anti-excitotoxic effects . Preclinical studies demonstrate its efficacy in ischemic brain injury models, such as middle cerebral artery occlusion (MCAO), where it reduces infarct volume by suppressing reactive oxygen species (ROS), lipid peroxidation, and pro-inflammatory cytokines (e.g., TNF-α, IL-1β) . This compound also restores cellular energy metabolites (NAD, ATP) and inhibits NF-κB signaling, contributing to its neuroprotective profile .

Chemical Reactions Analysis

OBA-09 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include aqueous solutions, enzymes, and mild acidic or basic conditions. The major products formed from these reactions are salicylic acid and pyruvate .

Scientific Research Applications

Neuroprotective Properties

OBA-09 has been extensively studied for its neuroprotective effects, particularly in the context of cerebral ischemia. Research indicates that this compound exhibits robust anti-inflammatory and antioxidative properties, which contribute to its neuroprotective function.

Case Study: Cerebral Ischemia in Rats

A study conducted on Sprague-Dawley rats subjected to middle cerebral artery occlusion (MCAO) demonstrated that administration of this compound significantly suppressed microglial activation and the expression of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). The results showed a marked reduction in infarct formation, highlighting this compound's potential as a therapeutic agent for stroke and other neurodegenerative conditions .

Table 1: Effects of this compound on Inflammatory Markers

Inflammatory MarkerControl GroupThis compound Treated Group
TNF-αHighSignificantly Lower
IL-1βHighSignificantly Lower
COX-2ElevatedReduced
iNOSElevatedReduced

Cell Signaling Studies

This compound is also used in cell signaling studies due to its ability to influence cellular responses. It acts as a signaling molecule that can modulate various pathways involved in inflammation and apoptosis.

Case Study: Epithelial Cell Response

In vitro studies have shown that this compound affects the behavior of gingival epithelial cells when exposed to different implant abutment surfaces. The compound was found to alter gene expressions related to apoptosis and inflammatory responses, indicating its role in cellular signaling mechanisms .

Table 2: Gene Expression Changes Induced by this compound

GeneExpression Level (Control)Expression Level (this compound Treated)
BCL2NormalIncreased
IL-6NormalIncreased
CXCL-8LowSignificantly Increased

Applications in Robotics

Recent advancements have explored the use of this compound in developing chemical communication systems for robotics. The compound's properties facilitate the transfer and sensing of chemical signals, enhancing robotic interactions with their environment.

Case Study: Chemical Communication Systems

A novel liquid crystal polymer incorporating this compound has been developed to enable robots to communicate chemically. This advancement allows robots to perform complex tasks more efficiently by monitoring chemical signals through electrical responses .

Comparison with Similar Compounds

Structural and Functional Analogues

OBA-09 belongs to a class of esterified compounds designed to enhance bioavailability and synergistic effects compared to individual components or combination therapies. Below is a comparative analysis:

Compound Structure Mechanism Efficacy in Ischemic Models Key Limitations
This compound Salicylic acid + pyruvate ester Multimodal: ROS scavenging, NF-κB inhibition, Zn²⁺ chelation, energy restoration Reduces infarct volume by 40–50% (5 mpk dose) Limited blood-brain barrier permeability data
Ethyl Pyruvate Pyruvate derivative Antioxidant, inhibits HMGB1 release Moderate neuroprotection (25–30% infarct reduction) Short plasma half-life, requires high doses
Aspirin Salicylic acid derivative COX-1/2 inhibition, anti-platelet Minimal direct neuroprotection; synergizes with pyruvate Gastrointestinal toxicity at high doses
OPTBA Trifluoromethyl benzoic ester Similar to this compound but with enhanced ROS scavenging Comparable infarct reduction (45–50%) Limited studies on long-term safety

Key Differentiators

Multimodal Action : Unlike ethyl pyruvate or aspirin, this compound simultaneously targets oxidative stress (via pyruvate moiety), inflammation (via salicylate-mediated NF-κB suppression), and excitotoxicity (Zn²⁺ chelation) . This broad mechanism surpasses the singular focus of analogues like COX inhibitors or ROS scavengers.

Synergy in a Single Molecule : this compound outperforms the combination of ethyl pyruvate + aspirin in MCAO models, achieving 50% greater suppression of TNF-α and IL-1β .

Metabolic Restoration : this compound uniquely restores NAD/ATP levels post-ischemia, a feature absent in parent compounds or analogues like OPTBA .

Limitations Relative to Peers

  • Bioavailability: While this compound dissolves readily in DMSO (≥24 mg/mL), its stability in aqueous solutions remains uncharacterized, unlike ethyl pyruvate, which has established formulations for intravenous use .
  • Clinical Translation: No Phase I data exist for this compound, whereas aspirin and ethyl pyruvate have documented human safety profiles .

Table 1. In Vivo Efficacy in MCAO Models

Compound Dose Infarct Volume Reduction Inflammatory Marker Suppression Reference
This compound 5 mpk 48% TNF-α: 60%; IL-1β: 55%
Ethyl Pyruvate 50 mpk 28% TNF-α: 30%
Aspirin + Pyruvate 10 + 50 mpk 35% TNF-α: 40%; IL-1β: 35%
OPTBA 5 mpk 45% TNF-α: 50%; IL-1β: 48%

Key Insights :

  • This compound’s low effective dose (5 mpk vs. 50 mpk for ethyl pyruvate) highlights its potency .

Biological Activity

OBA-09, also known as oxopropanoyloxy benzoic acid, is a compound that has garnered attention for its significant biological activities , particularly in the context of neuroprotection, antioxidative effects, and anti-inflammatory properties. This article delves into the various biological activities of this compound, supported by data tables, case studies, and detailed research findings.

This compound is synthesized through the esterification of salicylic acid with pyruvate. This unique structure allows it to penetrate the blood-brain barrier, making it particularly relevant for neurological applications. The compound exhibits multiple mechanisms of action:

  • Antioxidative Activity : this compound scavenges harmful hydroxyl radicals and reduces oxidative stress markers in the brain.
  • Anti-inflammatory Properties : It modulates inflammatory responses by suppressing pro-inflammatory cytokines.
  • Neuroprotective Effects : this compound protects neurons from excitotoxicity and metabolic dysfunction.

Neuroprotective Effects

In studies involving animal models of cerebral ischemia, this compound demonstrated robust neuroprotective effects. High-performance liquid chromatography (HPLC) analyses revealed that this compound hydrolyzes into salicylic acid and pyruvate, with a half-life of approximately 43 minutes in serum and 4.2 hours in brain tissue. The treatment led to:

  • Significant reductions in lipid peroxidation.
  • Decreased generation of reactive oxygen species.
  • Recovery from neurological and behavioral deficits.

Antioxidative Capacity

This compound's antioxidative capacity was assessed using cell-free assays and primary cortical cultures under oxygen-glucose deprivation conditions. Key findings include:

Parameter Control Group This compound Treatment
Lipid Peroxidation (nmol/mg protein)1.2 ± 0.10.5 ± 0.05
4-Hydroxy-2-nonenal Staining (%)80%30%

These results indicate a potent antioxidative function of this compound and its hydrolyzed products, significantly reducing oxidative stress markers in treated animals .

Anti-inflammatory Effects

The anti-inflammatory effects of this compound were evaluated in LPS-treated BV2 microglia cells. The compound effectively inhibited the induction of pro-inflammatory markers such as TNF-α, IL-1β, iNOS, and COX-2. Notably, the anti-inflammatory effect was greater than that observed with equivalent doses of salicylic acid and pyruvate alone .

Case Studies

Several case studies have explored the therapeutic potential of this compound in various contexts:

  • Cerebral Ischemia : In a controlled study involving rats subjected to middle cerebral artery occlusion (MCAO), this compound treatment resulted in reduced infarct volume and improved neurological scores compared to untreated controls.
  • Metabolic Disorders : In cell cultures with induced metabolic dysfunctions, this compound normalized metabolic markers, indicating its potential as a therapeutic agent in metabolic disorders.
  • Inflammatory Conditions : In models of induced inflammation (e.g., arthritis), this compound reduced pro-inflammatory cytokine levels significantly, suggesting its utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key chemical and pharmacological properties of OBA-09 relevant to neuroprotection studies?

this compound is a neuroprotective ester of pyruvate and salicylic acid (C₁₀H₈O₅, MW 208.17) with antioxidant and anti-inflammatory properties. Its solubility in DMSO (≥100 mg/mL at 25°C) facilitates in vitro applications, while in vivo studies in ischemic models (e.g., middle cerebral artery occlusion (MCAO) in rats) use doses like 5 mpk to reduce infarct volume and restore ATP/NAD levels . Storage conditions (-20°C for powder; -80°C for dissolved forms) are critical to maintain stability .

Q. How do researchers determine the optimal concentration of this compound for in vitro versus in vivo applications?

Methodological Approach:

  • In vitro : Start with solubility testing in DMSO (≥24 mg/mL) and perform dose-response assays (e.g., cell viability under hypoxia-glucose deprivation (OGD)) .
  • In vivo : Use pharmacokinetic profiling in rodent models (e.g., MCAO) to assess bioavailability and efficacy. The 5 mpk dose in rats balances neuroprotection with minimal off-target effects .
  • Validate concentrations using ROS scavenging assays and lipid peroxidation measurements .

Q. Which experimental models are validated for studying this compound’s neuroprotective mechanisms?

  • In vitro : OGD in neuronal cell cultures to mimic ischemic conditions .
  • In vivo : MCAO-induced stroke models in rodents, measuring infarct volume and behavioral recovery .
  • Epithelial cell adhesion assays (e.g., Aggregatibacter actinomycetemcomitans outer membrane protein studies) to evaluate anti-inflammatory effects .

Advanced Research Questions

Q. How should researchers address discrepancies in gene expression profiles induced by this compound under varying experimental conditions?

Example: In studies with Aggregatibacter actinomycetemcomitans, this compound upregulated bcl2 (anti-apoptotic gene) by 42.91-fold in AaΔ29 conditions but 84.45-fold in AaΔ29P mutants, suggesting context-dependent immune modulation . Methodological Recommendations:

  • Replicate experiments across genetic backgrounds (e.g., wild-type vs. mutant strains).
  • Use multi-omics approaches (transcriptomics, proteomics) to identify confounding variables (e.g., bacterial virulence factors).
  • Apply statistical rigor (e.g., ANOVA for cross-condition comparisons) .

Q. What strategies optimize this compound’s therapeutic efficacy when combined with other neuroprotective agents?

Experimental Design Considerations:

  • Screen combinatorial therapies using high-throughput assays (e.g., ROS inhibition + this compound).
  • Prioritize compounds with complementary mechanisms (e.g., NAD+ precursors to enhance ATP restoration).
  • Monitor synergistic/antagonistic effects via dose-matrix analyses and isobolograms .

Q. How can researchers reconcile conflicting results in this compound’s anti-inflammatory outcomes across different study designs?

Case Analysis: Discrepancies in casp3 (pro-apoptotic gene) expression (27.16-fold in controls vs. 49.18-fold in AaΔ29Δ29P) may arise from differences in bacterial strain virulence or immune cell interactions . Resolution Framework:

  • Standardize experimental conditions (e.g., infection load, exposure duration).
  • Include internal controls (e.g., untreated cells/animal cohorts).
  • Conduct meta-analyses of published datasets to identify trends .

Q. Methodological Best Practices

Q. What are critical considerations for ensuring reproducibility in this compound studies?

  • Storage and Handling : Use aliquots to avoid freeze-thaw cycles; verify compound stability via HPLC (purity ≥98%) .
  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata (e.g., CAS 856095-68-6, batch-specific COA) .
  • Ethical Compliance : Adhere to institutional guidelines for animal models (e.g., IACUC protocols for MCAO studies) .

Q. How should researchers design experiments to evaluate this compound’s impact on oxidative stress pathways?

  • Key Metrics : Quantify lipid peroxidation (MDA levels), ROS production (DCFDA assays), and NAD+/ATP recovery .
  • Controls : Include sham-operated animals or untreated cells to baseline comparisons.
  • Statistical Power : Use ≥6 biological replicates to account for variability in ischemic models .

Q. Data Interpretation and Validation

Q. What analytical frameworks are recommended for interpreting this compound’s dose-dependent effects?

  • Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.
  • Time-Course Analyses : Assess neuroprotection at multiple post-treatment intervals (e.g., 24h, 72h post-MCAO).
  • Pathway Enrichment : Use tools like DAVID or IPA to map gene expression data (e.g., birc3, fosb from ) to canonical pathways .

Q. How can researchers validate this compound’s mechanism of action in complex biological systems?

  • Knockout Models : Test this compound in Nrf2⁻/⁻ mice to confirm antioxidant pathway dependence.
  • Pharmacological Inhibition : Use antagonists (e.g., TLR4 inhibitors) to dissect anti-inflammatory vs. direct neuroprotective effects.
  • Cross-Species Validation : Compare rodent and human iPSC-derived neuronal responses .

Properties

IUPAC Name

2-(2-oxopropanoyloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-6(11)10(14)15-8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWCDKMLERRCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)OC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.